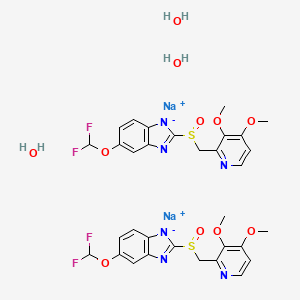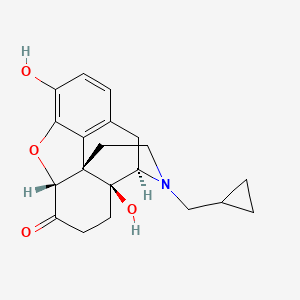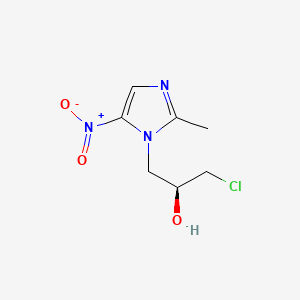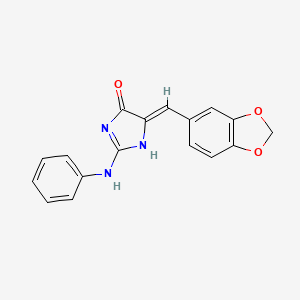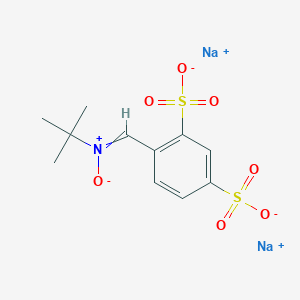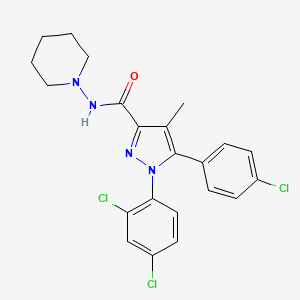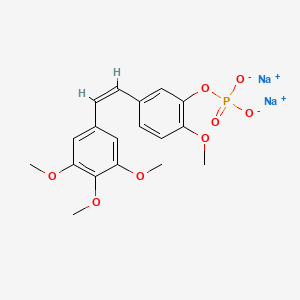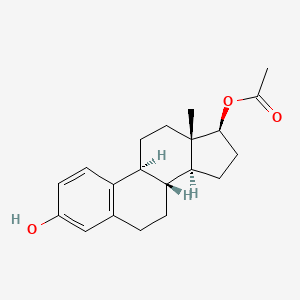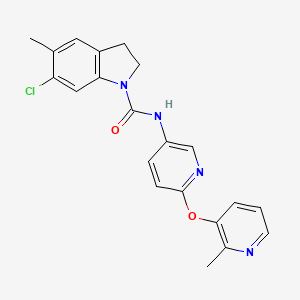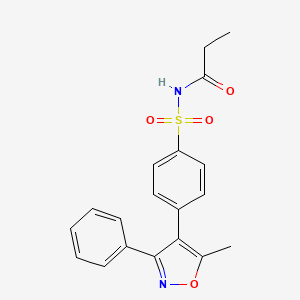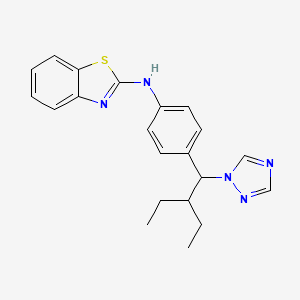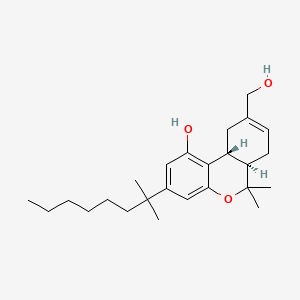
HU-210
Descripción general
Descripción
HU-210 is a 1-benzopyran.
Aplicaciones Científicas De Investigación
Síntesis de Metabolitos Cannabinoides
HU-210 se utiliza en la síntesis de metabolitos cannabinoides. Forma parte de una serie de compuestos preparados para introducir el grupo hidroxilo C-11 con un alto rendimiento . Este proceso también incluye la preparación de ácido 11-nor-Δ8-tetrahidrocannabinol (THC)-carboxílico y ácido Δ9-THC-carboxílico .
Investigación del Sistema Cannabinoides
This compound es una herramienta potente para la investigación del sistema cannabinoides. Muestra una multiplicidad de efectos bioquímicos, farmacológicos y conductuales, la mayoría de los cuales se ha demostrado que dependen de una actividad agonista selectiva en los receptores cannabinoides CB1 y CB2 y que involucran los principales sistemas neurotransmisores .
Posibles Aplicaciones Clínicas
This compound tiene posibles aplicaciones clínicas debido a sus potentes propiedades farmacológicas. Se ha sugerido su uso como agente antipirético, antiinflamatorio, analgésico, antiemético y antipsicótico .
Investigación Neurobiológica
Con su distintiva estructura molecular y propiedades farmacológicas, this compound ofrece emocionantes posibilidades para estudiar los receptores cannabinoides e investigar la neurobiología .
Exploración de Aplicaciones Terapéuticas
This compound se utiliza en la investigación con el objetivo de explorar posibles aplicaciones terapéuticas. Su alta potencia lo hace valioso para una amplia gama de aplicaciones de investigación .
Estudio de Formación de Biopelículas
This compound se ha utilizado en estudios relacionados con la formación de biopelículas. Por ejemplo, se ha observado que la presencia de this compound resultó en menos EPS en las biopelículas formadas por todas las cepas de V. harveyi probadas.
Mecanismo De Acción
Target of Action
HU-210 is a synthetic cannabinoid that primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes. This compound has a binding affinity of 0.061 nM at CB1 and 0.52 nM at CB2 in cloned human cannabinoid receptors , which is significantly higher than that of natural THC from cannabis .
Mode of Action
This compound acts as a full agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring cannabinoids . The activation of these receptors by this compound leads to various physiological responses, including alterations in mood, memory, pain sensation, and appetite .
Biochemical Pathways
Result of Action
The activation of cannabinoid receptors by this compound leads to a variety of physiological effects. For instance, it has been found to inhibit QS-mediated virulence factor production in bacteria, without any inhibitory effect on bacterial growth . In addition, this compound has been shown to induce a set of endocrine alterations closely related to those described for natural cannabinoids such as ∆9-THC .
Análisis Bioquímico
Biochemical Properties
Cellular Effects
The effects of HU-210 on cells are primarily mediated through its agonistic activity at CB1 and CB2 cannabinoid receptors . It has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through selective agonistic activity at CB1 and CB2 cannabinoid receptors . This interaction with cannabinoid receptors leads to the activation of multiple intracellular signal transduction systems, such as the inhibition of adenylate cyclase and the stimulation of the microtubule-associated protein kinase (MAPK) cascade .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with higher doses leading to more pronounced effects
Metabolic Pathways
Given its interaction with cannabinoid receptors, it is likely involved in the endocannabinoid system’s metabolic pathways .
Transport and Distribution
Given its lipophilic nature and its interaction with cannabinoid receptors, it is likely to be widely distributed within the body .
Subcellular Localization
Given its interaction with cannabinoid receptors, which are primarily located in the central nervous system and immune system, it is likely to be localized in these areas .
Propiedades
IUPAC Name |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150188 | |
| Record name | HU 210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112830-95-2 | |
| Record name | HU 210 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112830-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HU-210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112830952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HU 210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HU-210 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191042422P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of HU-210?
A1: this compound primarily targets the cannabinoid receptor type 1 (CB1), exhibiting a higher affinity for CB1 compared to the CB2 subtype. []
Q2: How does this compound interact with CB1 receptors?
A2: this compound acts as an agonist at CB1 receptors, meaning it binds to the receptor and activates it. [, , , ]
Q3: What are the downstream effects of this compound binding to CB1 receptors?
A3: this compound binding to CB1 receptors initiates various downstream signaling pathways, including the inhibition of adenylate cyclase activity, [, , ] activation of the extracellular signal-regulated kinase (ERK) cascade, [, ] modulation of ion channels, [] and potentially impacting the expression of tyrosine hydroxylase (TH), an enzyme involved in dopamine synthesis. []
Q4: Does this compound interact with any targets other than cannabinoid receptors?
A4: While this compound primarily targets CB1, research suggests potential interaction with strychnine-sensitive α1 glycine receptors, acting as a positive allosteric modulator at low micromolar concentrations and directly activating them at higher concentrations. []
Q5: What are the physiological consequences of this compound’s interaction with CB1 receptors?
A5: this compound induces a range of physiological effects, including hypothermia, [, , ] hypotension, [, , ] bradycardia, [, ] antinociception, [, , , , , ] and altered feeding behavior. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: While this specific information isn't explicitly provided in the abstracts, resources like PubChem (CID 130881) can provide the molecular formula (C27H40O3) and molecular weight (412.6 g/mol).
Q7: Is there information on the material compatibility and stability of this compound?
A7: The provided abstracts primarily focus on the biological effects of this compound. Information regarding its material compatibility and stability under various conditions isn't elaborated upon.
Q8: How is this compound typically formulated for research purposes?
A9: The research describes this compound administration via various routes, including intravenous (IV), [, , , ] intraperitoneal (IP), [, , , , , , , ] subcutaneous, [] and intracerebroventricular (ICV) injections. [, , ] Specific formulation details are not extensively discussed.
Q9: How does the structure of this compound relate to its activity at cannabinoid receptors?
A10: this compound shares structural similarities with Δ9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. [] Modifications at specific sites on the this compound molecule could impact its binding affinity and functional selectivity at CB1 receptors. [, ]
Q10: Are there any known structure-activity relationship studies for this compound?
A11: While dedicated SAR studies aren't described in the abstracts, research points to the importance of lysine residue Lys192 in the CB1 receptor for the binding of this compound. [] Additionally, modifications at serine residues (Ser285 and Ser292) within transmembrane domain VII of the CB2 receptor appear to affect the signaling of certain cannabinoid agonists, including this compound. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A11: The provided research predominantly focuses on this compound's pharmacodynamic effects. Specific details regarding its ADME profile are not extensively outlined.
Q12: Does this compound cross the blood-brain barrier?
A13: Yes, this compound readily crosses the blood-brain barrier, as evidenced by its central effects following systemic administration. [, , , , , , ]
Q13: In which in vitro models has this compound been studied?
A13: this compound has been investigated in various in vitro models, including:
- Cell lines: Human embryonic kidney (HEK 293) cells, [, ] Chinese hamster ovary (CHO) cells, [] human astrocytoma cells (U373 MG), [] and a human peripheral blood acute lymphoid leukemia T cell line. []
- Primary cell cultures: Rat embryonic hippocampal neural stem/progenitor cells (NS/PCs) [] and acutely dissociated dorsal root ganglia (DRG) neurons. []
- Tissue preparations: Isolated rat hearts, [, ] aortic rings, [] and ex vivo flat sheet preparations of mouse distal colons. []
Q14: What are some of the key findings from in vitro studies using this compound?
A14: In vitro research reveals that this compound:
- Decreases contractile performance in human atrial muscle via CB1 receptors. []
- Inhibits C-fibre driven hyperexcitable neuronal responses in the dorsal horn of the spinal cord. []
- Increases intracellular calcium levels in T cells via a mechanism independent of CB1 and CB2 receptors. []
Q15: Which in vivo models have been used to study the effects of this compound?
A15: this compound's effects have been examined in various in vivo models, including:
- Rodent models of neurological disorders: Experimental autoimmune encephalomyelitis (EAE) in mice, [, ] a rat model of Alzheimer's disease using APP/PS transgenic mice, [] and a rat model of depression induced by bilateral olfactory bulbectomy (OBX). [, , ]
- Rodent models of cardiovascular disease: Rats with myocardial infarction. []
- Rodent models of pain: Carrageenin-induced inflammation in rats, [] partial sciatic ligation model of neuropathic pain in rats, [] and models assessing nociception in rats. [, ]
- Other rodent models: Models assessing spatial learning and memory in rats using the Morris water maze, [, ] rat models of stress and anxiety, [, ] and models investigating feeding behavior in rats. [, ]
Q16: What are some notable findings from in vivo studies using this compound?
A16: In vivo studies demonstrate that this compound:
- Reduces ischemic damage in a rat model of stroke, partly mediated by hypothermia and CB1 receptor activation. []
- Improves cognitive function and reduces amyloid plaques in a mouse model of Alzheimer's disease. []
- Exhibits anti-inflammatory and immunomodulatory effects in a mouse model of multiple sclerosis (EAE). [, ]
- Induces anxiogenic-like effects in rats, particularly after sub-chronic administration. [, ]
- Alters feeding behavior in rats, causing both increased food intake and decreased consumption depending on the dose and experimental conditions. [, ]
Q17: What is known about the toxicity and safety profile of this compound?
A17: While the abstracts don't provide a comprehensive toxicity profile, research indicates that:
- This compound can induce hypothermia, which might pose risks at high doses. [, , ]
- Some synthetic cannabinoids, including this compound, were associated with greater seizure activity in mice compared to THC. []
- Long-term exposure to this compound may have implications for the development of the immune system and the function of the hypothalamic-pituitary-adrenal (HPA) axis, as observed in offspring of rats exposed to the compound during gestation and lactation. []
Q18: Have any specific drug delivery or targeting strategies been explored for this compound?
A18: The provided abstracts focus on understanding the fundamental effects of this compound. Targeted drug delivery approaches are not a primary focus within these studies.
Q19: Are there any known biomarkers associated with this compound's effects?
A19: The research primarily focuses on behavioral and physiological outcomes. Specific biomarkers to predict efficacy, monitor treatment response, or identify adverse effects are not extensively discussed.
Q20: Which analytical techniques have been used to characterize and quantify this compound?
A20: Analytical techniques employed include:
- Chromatography and Mass Spectrometry: Gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) have been used to identify and quantify this compound in various matrices. []
- Enzyme-linked immunosorbent assay (ELISA): Used to measure cytokine levels in biological samples, providing insights into this compound's immunomodulatory effects. [, ]
Q21: Is there any evidence for the development of tolerance or dependence with this compound?
A21: Research suggests:
- Tolerance to the hypothermic and antinociceptive effects of this compound can develop after repeated administration. [, ]
- Withdrawal symptoms, including increased activity levels, have been observed in rats after cessation of chronic this compound treatment. []
Q22: How do the effects of this compound compare to other cannabinoid receptor agonists?
A23: this compound is a highly potent synthetic cannabinoid agonist, estimated to be 5-10 times more potent than Δ9-THC. [] Comparisons to other agonists, such as WIN 55,212-2 and CP 55,940, reveal differences in potency, efficacy, and functional selectivity across various assays. [, , , , ]
Q23: What are the potential clinical implications of the research on this compound?
A23: While this compound itself may not be suitable for clinical use due to its potency and potential for adverse effects, research on this compound provides valuable insights into the therapeutic potential and risks associated with targeting the endocannabinoid system. Findings from studies using this compound contribute to our understanding of:
- Potential therapeutic applications of cannabinoids for conditions like chronic pain, [, , , ] multiple sclerosis, [, ] Alzheimer's disease, [] and stroke. []
- The complex role of the endocannabinoid system in regulating mood, anxiety, and stress responses. [, , , , ]
- The potential cardiovascular effects of cannabinoids, including their impact on blood pressure and heart rate. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


